![molecular formula C6H16Cl2N2 B2973542 (5S)-5-Methyl-1,4-diazepane dihydrochloride CAS No. 2375250-91-0](/img/structure/B2973542.png)
(5S)-5-Methyl-1,4-diazepane dihydrochloride
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Description
(5S)-5-Methyl-1,4-diazepane dihydrochloride, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. It was first identified in the 1980s as a compound with anti-tumor activity in mice. Since then, it has been the subject of numerous studies to investigate its synthesis, mechanism of action, and potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Phthalocyanines
Research by Wöhrle et al. (1993) demonstrates the synthesis of octasubstituted phthalocyanines from reactions involving similar compounds, indicating the potential use of (5S)-5-Methyl-1,4-diazepane dihydrochloride in the creation of complex organic structures for various applications, including materials science and catalysis (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Ring Expansion Reactions
A study by Fesenko et al. (2015) highlights the diastereoselective ring expansion of pyrimidines to 1,3-diazepines, suggesting the importance of compounds like (5S)-5-Methyl-1,4-diazepane dihydrochloride in studying ring expansion mechanisms and the synthesis of diazepine derivatives with potential pharmaceutical applications (Fesenko, Trafimova, Albov, & Shutalev, 2015).
Catalysis and Inhibition Studies
Spencer et al. (2009) explored the catalytic activity and inhibition properties of palladacycles, which could be related to the structural and chemical behaviors of diazepane compounds in biological systems, offering insights into their potential therapeutic applications (Spencer, Casini, Zava, Rathnam, Velhanda, Pfeffer, Callear, Hursthouse, & Dyson, 2009).
Structural and Coordination Studies
Research by Morgan et al. (1983) on the preparation and analysis of nickel(II) and copper(II) complexes with diazepane amine alcohol demonstrates the compound's utility in studying metal coordination chemistry, which is crucial for understanding catalytic processes and designing metal-organic frameworks (Morgan, Gainsford, & Curtis, 1983).
properties
IUPAC Name |
(5S)-5-methyl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSNHHJBAPATCL-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-Methyl-1,4-diazepane dihydrochloride |
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